molecular formula C19H24N4O2 B5619378 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

Cat. No. B5619378
M. Wt: 340.4 g/mol
InChI Key: GAVCWTBAACQWMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves creating derivatives through specific reactions. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at specific positions with various substituted acetamides, confirming chemical structures through NMR, IR, and Mass spectra methods (Sunder & Maleraju, 2013). Similar synthetic approaches are likely used for the synthesis of "N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide".

Molecular Structure Analysis

Molecular structure analysis of related compounds involves examining different molecular conformations. Narayana et al. (2016) described the different molecular conformations and hydrogen bonding in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, illustrating the diversity in molecular structures (Narayana et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds are often determined through various biological and chemical tests. The reactivity and interaction of these compounds with other chemicals can reveal their potential applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. Studies like those by Hu Jingqian et al. (2016) on similar compounds provide insights into these aspects through methods like single-crystal X-ray diffraction (Hu Jingqian et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to determining the compound's potential applications. Research by Sarhan, Lateef, and Waheed (2017) on metal complexes of related compounds showcases the methods to explore these properties (Sarhan, Lateef, & Waheed, 2017).

properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-9-17(22(3)20-14)12-21(2)19(25)13-23-11-16(10-18(23)24)15-7-5-4-6-8-15/h4-9,16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCWTBAACQWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

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